molecular formula C13H10ClNO4S B3429951 3-(3-Chloro-benzenesulfonylamino)-benzoic acid CAS No. 78922-04-0

3-(3-Chloro-benzenesulfonylamino)-benzoic acid

Cat. No. B3429951
CAS RN: 78922-04-0
M. Wt: 311.74 g/mol
InChI Key: APBOVLPLJFJSRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-(3-Chloro-benzenesulfonylamino)-benzoic acid” could potentially involve the use of benzenesulfonyl chloride, given its structural similarity. Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .

Scientific Research Applications

Benzoic Acid in Food and Feed Additives

Benzoic acid is widely used as an antibacterial and antifungal preservative in foods and feeds. Studies suggest that appropriate levels of benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration can harm gut health (X. Mao et al., 2019).

Pharmacological Applications

Salicylic acid derivatives, known for their anti-inflammatory and analgesic activity, have been studied for their potential as alternatives to traditional NSAIDs. Research on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid highlights its potential for "new" drug development due to its promising COX-2 specificity, toxicity profile, and analgesic and anti-inflammatory activities (Yudy Tjahjono et al., 2022).

Environmental and Health Impacts

The environmental presence of benzoic acid derivatives, such as benzophenone-3 from sunscreen products, raises concerns about their potential impact on aquatic ecosystems. BP-3 and its metabolites have been detected in various environmental compartments and are known for their bioaccumulative properties and potential endocrine-disrupting effects (Sujin Kim & Kyungho Choi, 2014).

Clinical Uses and Safety of Sodium Benzoate

Despite the invaluable preservation properties of sodium benzoate, its safety remains a concern. Sodium benzoate's interaction with ascorbic acid can produce benzene, a known carcinogen. While clinical uses for urea cycle disorders are beneficial, the potential for adverse effects, particularly on cognitive functioning and neurotransmission, advises caution (Joseph D. Piper & P. Piper, 2017).

properties

IUPAC Name

3-[(3-chlorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBOVLPLJFJSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429123
Record name 3-(3-chloro-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-benzenesulfonylamino)-benzoic acid

CAS RN

749884-42-2
Record name 3-(3-chloro-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(3-chloro-benzenesulfonylamino)-benzoic acid ethyl ester (4.03 g, 12.0 mmol) in ethanol (20.0 ml) was treated with 3N KOH (12.0 ml) and stirred at room temperature overnight. The mixture was then acidified with 3N HCl and the resulting slurry cooled to 0° C. The precipitated solid was filtered, washing with ethanol and dried under vacuum, yielding 3-(3-chloro-benzenesulfonylamino)-benzoic acid (2.61 g, 70%) as an off-white solid, MS (ISP): m/e=310.0 (M−H).
Name
3-(3-chloro-benzenesulfonylamino)-benzoic acid ethyl ester
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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